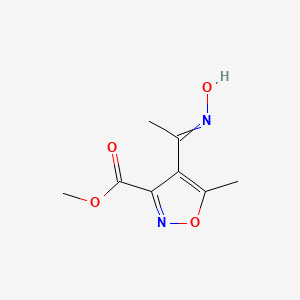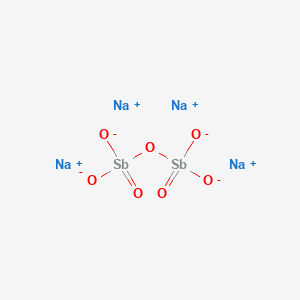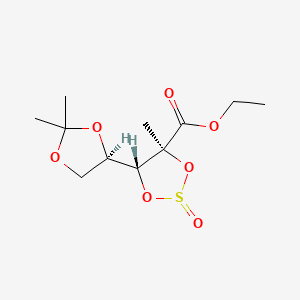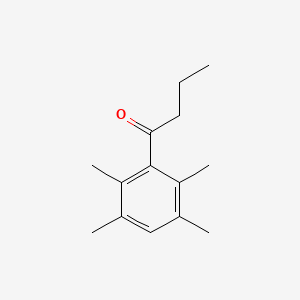
Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate is a chemical compound with a unique structure that includes an isoxazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxyimino group and the carboxylate ester makes it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylisoxazole-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino derivative. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of ester or amide derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The isoxazole ring can also interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate: shares structural similarities with other isoxazole derivatives, such as 4-hydroxy-2-quinolones and 2-(3-acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones
Uniqueness
- The presence of both the hydroxyimino group and the carboxylate ester in this compound makes it unique compared to other isoxazole derivatives. This combination of functional groups provides versatility in chemical reactivity and potential applications in various fields.
Propiedades
IUPAC Name |
methyl 4-(N-hydroxy-C-methylcarbonimidoyl)-5-methyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4(9-12)6-5(2)14-10-7(6)8(11)13-3/h12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACZFEOGSSWSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-3-(4-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116377.png)
![rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14116382.png)



![3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid](/img/structure/B14116414.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116419.png)


